molecular formula C8H11N3O2 B1648274 3-nitro-N-propyl-4-Pyridinamine

3-nitro-N-propyl-4-Pyridinamine

Cat. No. B1648274
M. Wt: 181.19 g/mol
InChI Key: WSXFBFCVDNKQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06916819B2

Procedure details

To a solution of 4-chloro-3-nitro-pyridine(18.0 g, 114 mmol) in EtOH(300 ml) is added n-propylamine(46.9 ml, 568 mmol) slowly at 0° C. and the resulting yellow mixture is warmed to room temp. After stirring for 2 h, the reaction is concentrated in vacuo. The residue is purified by flash chromatography (eluent 50% Hex/EtOAc) to give (3-nitro-pyridin-4-yl)-propyl-amine as a yellow solid. 1H NMR (CDCl3) δ 9.16 (s, 1H), 8.25(d, J=6 Hz, 1H), 8.15(br s, 1H), 6.68(d, J=6 Hz, 1H), 3.29(q, J=6.8 Hz, 2H), 1.74(sextet, J=7.2 Hz, 2H), 1.02(t, J=7.6 Hz, 3H). LRMS calcd 181.19, found 182.5 (MH+).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
46.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([NH2:14])[CH2:12][CH3:13]>CCO>[N+:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[NH:14][CH2:11][CH2:12][CH3:13])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
46.9 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (eluent 50% Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=CC1NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.